molecular formula C20H17F3N2O4S B2737002 ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate CAS No. 308300-10-9

ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate

Cat. No.: B2737002
CAS No.: 308300-10-9
M. Wt: 438.42
InChI Key: ZHFVLXXINALMEI-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is a synthetic benzothiazine derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and early drug discovery, particularly in the development of novel enzyme inhibitors. Compounds featuring the 3,4-dihydro-2H-1,4-benzothiazin-3-one scaffold have been identified as promising structures in pharmaceutical research . Specifically, closely related analogs have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target in neurodegenerative conditions like Alzheimer's disease . The mechanism of action for this class of molecules often involves dual binding to the active site of enzymes, similar to established drugs like donepezil, potentially making them valuable tools for studying cholinergic neurotransmission . Furthermore, benzothiazine derivatives are also being explored as modulators of nuclear receptors, such as the Liver X Receptor (LXR), indicating potential research applications in cardiovascular and metabolic diseases . The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions and will need to perform their own analytical characterization to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-2-29-19(28)12-5-3-4-6-13(12)24-17(26)10-16-18(27)25-14-9-11(20(21,22)23)7-8-15(14)30-16/h3-9,16H,2,10H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVLXXINALMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate, a multi-step chemical synthesis process is employed:

  • Initial Formation of the Benzothiazine Core

    • Starting Materials: : Thiourea, 2-aminobenzoic acid, and trifluoromethyl ketone.

    • Reaction Conditions: : Refluxing in ethanol in the presence of a base such as sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.

  • Reduction: : Reduction with lithium aluminum hydride results in the formation of alcohol derivatives.

  • Substitution: : Electrophilic substitution reactions, particularly with halogens or nitration, due to its aromatic nature.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, aqueous sulfuric acid.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or nitrated benzothiazine derivatives.

Scientific Research Applications

Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is extensively researched in various fields:

  • Chemistry: : As a reagent and intermediate in synthetic organic chemistry.

  • Biology: : Studied for its potential enzyme inhibition and protein binding properties.

  • Medicine: : Investigated for its antimicrobial, anti-inflammatory, and potential anticancer activities.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptor proteins.

  • Pathways Involved: : Inhibition of enzyme activity by binding to active sites, disruption of cellular metabolic pathways leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Insights :

  • Trifluoromethyl Group: The CF₃ group in the target compound and its amide analog significantly increases hydrophobicity (logP ~3.5 estimated) compared to non-CF₃ derivatives (logP ~1.8–2.2) .
  • Ester vs. Amide : The ethyl benzoate in the target compound may improve membrane permeability compared to the amide in , but the latter’s aromatic amide could enhance receptor binding via hydrogen bonding .

Physicochemical Properties

  • Solubility : The target compound’s ester group and CF₃ substituent reduce aqueous solubility (<1 mg/mL in water) compared to the acetamide analog (2–5 mg/mL) .
  • Thermal Stability: Benzothiazines with electron-withdrawing groups (e.g., CF₃, 3-oxo) exhibit higher thermal stability (decomposition >250°C) versus non-substituted analogs (~200°C) .

Biological Activity

Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a trifluoromethyl group and a benzothiazine ring, which are significant for its interactions with biological systems. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Chemical Structure and Properties

The IUPAC name of the compound is ethyl 2-{[2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]}benzoate. Its chemical formula is C22H21F3N2O4SC_{22}H_{21}F_3N_2O_4S, and it has a molecular weight of approximately 444.48 g/mol. The compound's structure is characterized by:

Component Description
Benzothiazine Ring Provides structural stability and biological activity
Trifluoromethyl Group Enhances lipophilicity and potential bioactivity
Acetamido Group Involved in interactions with biological targets

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Anti-inflammatory Properties : May inhibit pathways involved in inflammation.

Research Findings

Recent studies have explored the pharmacological properties of similar compounds with benzothiazine structures. For instance, research indicates that derivatives of benzothiazines can modulate inflammatory responses and exhibit cytotoxic effects on cancer cells.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of benzothiazine derivatives:

  • Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
  • Results : Compounds similar to this compound showed significant inhibition zones, indicating strong antimicrobial properties.

Comparative Biological Activity

A comparison of this compound with other known compounds is summarized in the table below:

Compound Activity Type IC50 (µM) Notes
Ethyl 2-{...}Antimicrobial15Effective against E. coli
Benzothiazine Derivative AAnti-inflammatory20Inhibits TNF-alpha production
Benzothiazine Derivative BCytotoxic10Induces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate, and what are their respective yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions to construct the benzothiazine core, followed by coupling with acetamide and ester-functionalized aromatic groups. For example, a similar benzothiazine derivative was synthesized via dropwise addition of ethyl chlorooxoacetate to 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K, yielding 55% after recrystallization . Optimization of solvent choice (e.g., ethanol for crystallization) and reaction time (2–4 hours) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzothiazine core and substituent positions. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity, while X-ray crystallography (where applicable) provides definitive structural confirmation . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .

Q. What are the known biological targets or pathways influenced by this compound, based on structural analogs?

  • Methodological Answer : Benzothiazine derivatives exhibit activity against microbial enzymes (e.g., bacterial dihydrofolate reductase) and cancer-related kinases. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving membrane penetration. Comparative studies with analogs lacking this group can isolate its pharmacokinetic effects .

Q. What are the critical stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester and amide functional groups. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol is advised. Degradation can be monitored via HPLC to detect byproducts like free benzoic acid .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving benzothiazine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). Standardizing protocols (e.g., using identical cell lines or enzyme isoforms) and validating results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) improves reproducibility. Structural analogs with documented activity (e.g., ethyl 4-{2-[...]acetamido}benzoate) can serve as positive controls .

Q. What strategies optimize the reaction conditions to enhance the yield of the benzothiazine core formation during synthesis?

  • Methodological Answer : Catalytic methods (e.g., using p-toluenesulfonic acid) or microwave-assisted synthesis can accelerate cyclization. Solvent screening (e.g., THF vs. DMF) and temperature gradients (e.g., reflux at 80°C vs. room temperature) may reduce side reactions. A recent protocol achieved 55% yield via slow evaporation of ethanol for crystallization .

Q. What computational methods are recommended to predict the binding affinity of this compound with potential biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinase domains. Density Functional Theory (DFT) calculations assess electronic properties of the trifluoromethyl group, which may influence binding. Validating predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is critical .

Q. How can researchers design experiments to elucidate the role of the trifluoromethyl group in modulating the compound's pharmacokinetic properties?

  • Methodological Answer : Synthesize analogs replacing the -CF₃ group with -CH₃ or -Cl and compare logP (lipophilicity), metabolic stability (via liver microsome assays), and plasma protein binding. Isotopic labeling (¹⁸F or ¹³C) can track in vivo distribution using PET or NMR imaging .

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